Hidrocloruro de Ruboxistaurina

Descripción general

Descripción

LY333531 (clorhidrato), también conocido como Ruboxistaurin clorhidrato, es un inhibidor potente y selectivo de la proteína quinasa C beta (PKCβ). Se utiliza principalmente en investigación científica para estudiar el papel de PKCβ en diversos procesos biológicos y enfermedades. El compuesto ha demostrado ser prometedor en el tratamiento de complicaciones diabéticas, como la retinopatía diabética, la neuropatía periférica diabética y la nefropatía diabética .

Aplicaciones Científicas De Investigación

LY333531 (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el papel de PKCβ en diversas reacciones y vías químicas.

Biología: Se emplea en la investigación de biología celular para investigar los efectos de la inhibición de PKCβ en procesos celulares como la proliferación, la diferenciación y la apoptosis.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de complicaciones diabéticas, cáncer y otras enfermedades que involucran la desregulación de PKCβ.

Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a PKCβ.

Mecanismo De Acción

LY333531 (clorhidrato) ejerce sus efectos inhibiendo selectivamente PKCβ. Compite con el ATP por la unión al dominio catalítico de PKCβ, evitando así la fosforilación de los sustratos posteriores. Esta inhibición conduce a la modulación de diversas vías de señalización involucradas en el crecimiento, la diferenciación y la supervivencia celular. El compuesto ha demostrado eficacia en la reducción del daño inducido por la hiperglucemia en modelos diabéticos al mejorar el sistema nNOS-cGMP .

Análisis Bioquímico

Biochemical Properties

Ruboxistaurin Hydrochloride competitively inhibits PKCβI and PKCβII . The IC50 values are 4.7 and 5.9 nM respectively . It exhibits selectivity for PKC over other ATP-dependent kinases, including protein kinase A, casein kinase, and src .

Cellular Effects

Ruboxistaurin Hydrochloride has significant effects on various types of cells and cellular processes. PKCβ isoforms, which Ruboxistaurin Hydrochloride inhibits, are overexpressed in states of oxidative stress, especially in association with diabetes . In diabetic rats, Ruboxistaurin Hydrochloride improves blood flow and leukocyte entrapment in the retina, and protects against myocardial hypertrophy and cardiac dysfunction .

Molecular Mechanism

The molecular mechanism of Ruboxistaurin Hydrochloride involves its competitive inhibition of PKCβI and PKCβII . It binds to these enzymes and prevents them from catalyzing their respective reactions, thereby influencing various cellular and molecular processes .

Temporal Effects in Laboratory Settings

It is known that it is soluble in DMSO to 20 mM , indicating its stability in this solvent

Metabolic Pathways

Ruboxistaurin Hydrochloride is involved in the PKCβ signaling pathway . It interacts with PKCβI and PKCβII enzymes, influencing metabolic flux and metabolite levels .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de LY333531 (clorhidrato) implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteEl paso final implica la formación de la sal de clorhidrato para mejorar la solubilidad y estabilidad del compuesto .

Métodos de Producción Industrial

La producción industrial de LY333531 (clorhidrato) sigue rutas sintéticas similares a la síntesis de laboratorio, pero se optimiza para la producción a gran escala. Esto incluye el uso de catalizadores más eficientes, condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

LY333531 (clorhidrato) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.

Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes sustituyentes en los anillos aromáticos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios electrófilos y nucleófilos en las reacciones de sustitución, dependiendo de la modificación deseada.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir análogos con diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Enzastaurin: Otro inhibidor de PKCβ con un espectro de actividad más amplio contra otras isoformas de PKC.

Bisindolylmaleimide I: Un inhibidor no selectivo de PKC que se dirige a múltiples isoformas de PKC.

Go 6983: Un inhibidor pan-PKC que inhibe varias isoformas de PKC con diferente potencia.

Singularidad

LY333531 (clorhidrato) es único en su alta selectividad para PKCβ sobre otras isoformas de PKC. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de PKCβ en diversos procesos biológicos y enfermedades. Además, su biodisponibilidad oral y sus propiedades farmacocinéticas favorables lo hacen adecuado para estudios in vivo .

Propiedades

IUPAC Name |

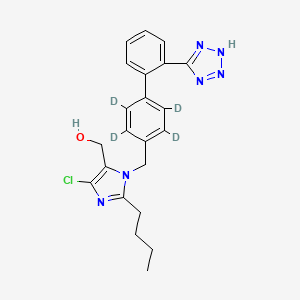

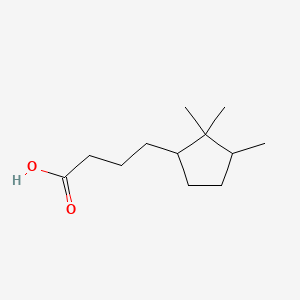

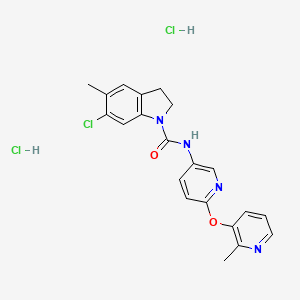

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169939-93-9 | |

| Record name | Ruboxistaurin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBOXISTAURIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6496V4OCZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

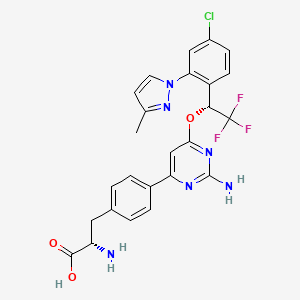

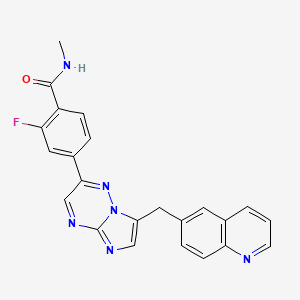

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)